molecular formula C10H11ClFNO2S B2818561 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411279-24-6

8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2818561
CAS No.: 2411279-24-6
M. Wt: 263.71
InChI Key: FBEMAFDKTQALFE-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride works by irreversibly inhibiting the activity of serine hydrolases through the formation of a covalent bond with the active site serine residue of the enzyme. This inhibition leads to a disruption of the physiological processes that are regulated by serine hydrolases, such as lipid metabolism and neurotransmitter signaling.
Biochemical and Physiological Effects:
The inhibition of serine hydrolases by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of endocannabinoid neurotransmitters in the brain, leading to a decrease in pain perception and anxiety. This compound has also been shown to inhibit the growth of cancer cells by targeting the serine hydrolase activity required for cell proliferation.

Advantages and Limitations for Lab Experiments

8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several advantages for use in lab experiments, including its high selectivity for serine hydrolases, its ability to irreversibly inhibit enzyme activity, and its fluorescent properties, which allow for easy detection of enzyme activity in live cells. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its reactive properties.

Future Directions

There are several potential future directions for research on 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other enzymes and compounds in the body.

Synthesis Methods

The synthesis of 8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves a series of chemical reactions that start with the reaction of 8-chloro-6-methylisoquinoline with sulfonyl chloride in the presence of a base. This reaction produces the intermediate 8-chloro-6-methylisoquinoline-1-sulfonyl chloride, which is then reacted with hydrogen fluoride to yield this compound.

Scientific Research Applications

8-Chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary applications of this compound is as a tool for the selective inhibition of serine hydrolases, a family of enzymes that play a crucial role in various physiological processes. This compound has also been used as a fluorescent probe for the detection of serine hydrolase activity in live cells.

Properties

IUPAC Name

8-chloro-6-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c1-7-4-8-2-3-13(16(12,14)15)6-9(8)10(11)5-7/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEMAFDKTQALFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CC2)S(=O)(=O)F)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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